5-Hydroxyisoindolin-1-one
Overview
Description
5-Hydroxyisoindolin-1-one is an interesting heterocyclic compound that has garnered attention due to its presence in numerous natural products and pharmaceutical molecules. This compound is known for its broad spectrum of biological activities and its versatility as a precursor in the synthesis of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyisoindolin-1-one can be synthesized through several methods. One common approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides . Additionally, secondary benzamides and aldehydes can be used as starting materials to generate hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . The treatment of 2-alkynylbenzoic acids with primary amines also leads to the formation of hydroxyisoindolinones .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For instance, ultrasonic irradiation has emerged as a green synthetic approach that improves reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions . This method allows for the synthesis of this compound on a multigram scale .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of phthalimides is a common method to synthesize hydroxyisoindolin-1-ones.
Substitution: The compound can participate in substitution reactions, particularly with organometallic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organometallic reagents (RMgX, RLi, R2Zn), palladium or rhodium catalysts, and primary amines . Reaction conditions often involve oxidative C–H activation and annulation reactions .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxyisoindolin-1-one derivatives, which are valuable intermediates in the synthesis of pharmaceutical and natural products .
Scientific Research Applications
5-Hydroxyisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile precursor in the synthesis of various compounds.
Biology: The compound is present in numerous natural products with biological activities.
Medicine: It is found in pharmaceutical molecules with a broad spectrum of biological activities.
Industry: The compound’s derivatives are used in the development of drugs and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which modify its structure and activity . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Hydroxyisoindolin-1-one can be compared with other similar compounds, such as N-isoindoline-1,3-diones. These compounds share a similar isoindoline nucleus but differ in their substitution patterns and reactivity . The unique properties of this compound, such as its broad spectrum of biological activities and versatility as a precursor, distinguish it from other similar compounds .
List of Similar Compounds
Properties
IUPAC Name |
5-hydroxy-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNNRNIJRFYGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626706 | |
Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252061-66-8 | |
Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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